6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boron-containing dioxaborolane ring and the imidazo[1,2-a]pyridine core makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of an imidazo[1,2-a]pyridine derivative using a boronic acid or boronate ester in the presence of a palladium catalyst. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then chlorinated and further functionalized to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact while ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products
Oxidation: 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly as a precursor for molecules that can interact with specific biological targets.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The boron-containing dioxaborolane ring can also participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A similar compound with a pyrimidine core instead of an imidazo[1,2-a]pyridine core
Uniqueness
The presence of both the boron-containing dioxaborolane ring and the imidazo[1,2-a]pyridine core allows for a wide range of modifications and functionalizations, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClN2O3/c1-13(2)14(3,4)21-15(20-13)11-5-9(16)7-18-10(8-19)6-17-12(11)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEXSLURCMAPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=NC=C3C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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